molecular formula C16H22FN5O3S B2641020 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034438-70-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2641020
CAS RN: 2034438-70-3
M. Wt: 383.44
InChI Key: VTPKKORPTFXMDH-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H22FN5O3S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. Compounds synthesized have shown significant inhibition of carbonic anhydrase I and II isoenzymes, with potential implications for treating conditions related to enzyme dysregulation (Kucukoglu et al., 2016; Ozmen Ozgun et al., 2019).

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives has explored their antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents. Some compounds have demonstrated promising broad-spectrum antitumor activity, highlighting the therapeutic possibilities of sulfonamide derivatives in oncology (Mert et al., 2014).

Antimicrobial and Antitubercular Properties

Sulfonamide derivatives have also been evaluated for their antimicrobial and antitubercular properties, with some showing effective activity against bacterial strains and Mycobacterium tuberculosis. These findings support the development of new antimicrobial agents based on sulfonamide chemistry (Shingare et al., 2022; Badgujar et al., 2018).

Development of Multifunctional Agents

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been studied as a strategy for designing selective ligands or multifunctional agents. This approach aims to extend the polypharmacological approach to treating complex diseases, indicating the versatility of sulfonamide derivatives in drug development (Canale et al., 2016).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O3S/c1-10-15(11(2)22(3)20-10)26(23,24)21-13-4-6-14(7-5-13)25-16-18-8-12(17)9-19-16/h8-9,13-14,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKKORPTFXMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide

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